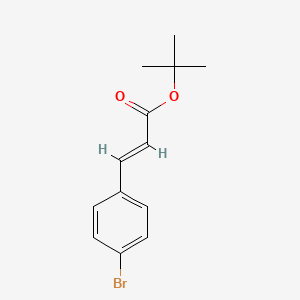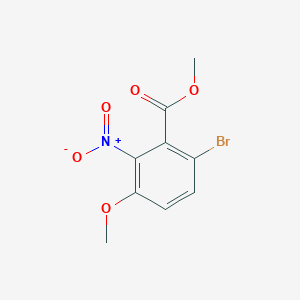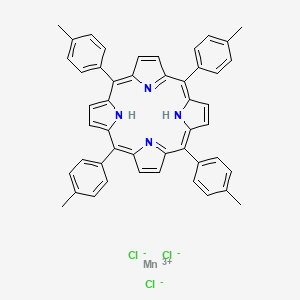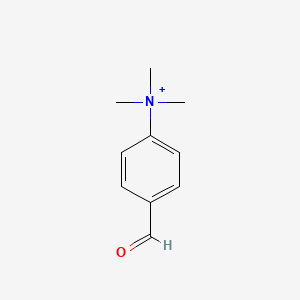![molecular formula C32H26Cl2Zr-4 B12341786 Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure, which includes cyclopentadienyl and fluorenyl ligands. It is commonly used in various catalytic processes, particularly in polymerization reactions .
Vorbereitungsmethoden
The synthesis of Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- typically involves multiple steps. One common method includes the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process often requires the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl or fluorenyl ligands can be replaced by other ligands under specific conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- has several applications in scientific research:
Chemistry: It is widely used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications
Medicine: Its unique structure and reactivity make it a candidate for drug delivery systems and other medical applications
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which this compound exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation into desired products. The cyclopentadienyl and fluorenyl ligands play a crucial role in stabilizing the reactive intermediates and enhancing the overall catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other zirconium-based catalysts with different ligands, such as:
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(dimethylsilylene)[(1,2,3,3a,7a-η)-1H-inden-1-ylidene]]-
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(5a,5b,11a,12,12a-η)-1,2,3,4,7,8,9,10-octahydro-1,1,4,4,7,7,10,10-octamethyl-12H-dibenzo[b,h]fluoren-12-ylidene]]-
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Eigenschaften
Molekularformel |
C32H26Cl2Zr-4 |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;dibenzylidenezirconium;9H-fluoren-9-ide;dichloride |
InChI |
InChI=1S/C13H9.2C7H6.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2 |
InChI-Schlüssel |
IJJQUWLPYBEBCY-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)C=[Zr]=CC2=CC=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)

![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)






